3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC18023287
Molecular Formula: C8H5BrN2O2S
Molecular Weight: 273.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5BrN2O2S |
|---|---|
| Molecular Weight | 273.11 g/mol |
| IUPAC Name | 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H5BrN2O2S/c9-3-1-4-5(10)6(8(12)13)14-7(4)11-2-3/h1-2H,10H2,(H,12,13) |
| Standard InChI Key | BXBIJRVCKRULFO-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC2=C1C(=C(S2)C(=O)O)N)Br |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid is C₈H₅BrN₂O₂S, with a molecular weight of 273.11 g/mol . The compound’s structure combines a thieno[2,3-b]pyridine core—a bicyclic system merging thiophene and pyridine rings—with strategic substituents that enhance its reactivity and pharmacological potential. The bromine atom at position 5 introduces steric and electronic effects, influencing both synthetic pathways and biological interactions .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1781891-46-0 |
| Molecular Formula | C₈H₅BrN₂O₂S |
| Molecular Weight | 273.11 g/mol |
| XLogP3 | 1.7 (predicted) |
| Hydrogen Bond Donors | 2 (NH₂, COOH) |
| Hydrogen Bond Acceptors | 5 (N, O, S) |
Synthetic Routes and Methodological Insights
The synthesis of 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step protocols. One approach begins with the condensation of 2-chloroacetamide derivatives with thioglycolic acid under alkaline conditions, followed by bromination at position 5 . For example, 3-aminothieno[2,3-b]pyridine-2-carboxamides are first synthesized via S-alkylation and cyclization, after which electrophilic bromination introduces the bromo substituent .
A notable procedure involves:
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S-Alkylation: Reacting 2-chloroacetamide with thioglycolate to form a thioether intermediate.
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Cyclization: Base-mediated intramolecular cyclization to construct the thienopyridine core.
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Bromination: Electrophilic substitution using bromine or N-bromosuccinimide (NBS) to install the bromo group at position 5 .
This method yields the carboxylic acid derivative after hydrolysis of intermediate esters, as demonstrated in the synthesis of related thienopyridine carboxylates .
Spectral Characterization and Analytical Data
The compound’s structure is confirmed through advanced spectroscopic techniques:
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¹H NMR: Diastereotopic protons adjacent to chiral centers exhibit distinct splitting patterns. For example, OCH₂ groups in analogous compounds show doublets of quartets (²J = 14.2 Hz, ³J = 6.9 Hz) .
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¹³C NMR: The keto carbon in similar derivatives resonates at δ 197.3–197.4 ppm, while the carboxylic acid carbon appears near δ 170 ppm .
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HRMS: Fragmentation patterns include loss of aryl isocyanate groups ([M – Ar–NCO]⁺), consistent with thienopyridine carboxamides .
Applications in Medicinal Chemistry and Drug Design
This compound serves as a versatile intermediate for designing:
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Antimicrobial Agents: Bromination increases lipophilicity, aiding penetration through bacterial membranes .
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Kinase-Targeted Therapies: The carboxylic acid moiety allows conjugation with pharmacophores to enhance selectivity .
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Supramolecular Architectures: The cis-arranged amino groups enable hydrogen-bonded networks, useful in material science .
Table 2: Comparative Bioactivity of Thienopyridine Derivatives
| Compound | Target | IC₅₀/IC₉₀ | Source |
|---|---|---|---|
| 17af | M. tuberculosis | IC₉₀ = 1.2 μM | |
| PRX-03140 | 5-HT₄ Receptor | EC₅₀ = 15 nM | |
| 10 | Metabotropic GluR5 | Kᵢ = 8.3 nM |
Challenges and Future Directions
Current limitations include moderate solubility and cytotoxicity in some derivatives . Future work should focus on:
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